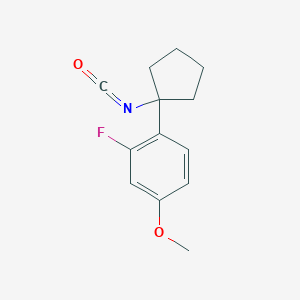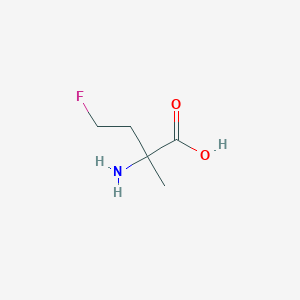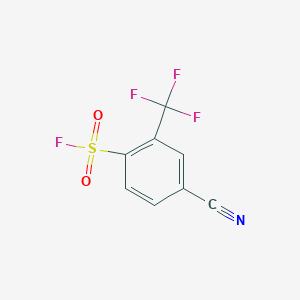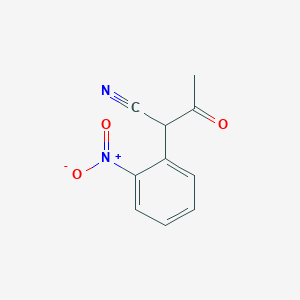![molecular formula C8H16ClNO3S B13221496 [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a morpholine derivative that contains a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride typically involves the reaction of morpholine derivatives with methanesulfonyl chloride. One common method includes the following steps:
Starting Material: 4-(Propan-2-yl)morpholine.
Reagent: Methanesulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows: [ \text{4-(Propan-2-yl)morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry due to their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
4-(Propan-2-yl)morpholine: The parent morpholine derivative without the sulfonyl chloride group.
N-Methylmorpholine N-oxide: Another morpholine derivative with different reactivity.
Uniqueness
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is unique due to its combination of the morpholine ring and the methanesulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide bonds is particularly advantageous in the development of pharmaceuticals and other bioactive compounds.
Propiedades
Fórmula molecular |
C8H16ClNO3S |
|---|---|
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
(4-propan-2-ylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)10-3-4-13-8(5-10)6-14(9,11)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
JBOULDJLPGPDJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCOC(C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


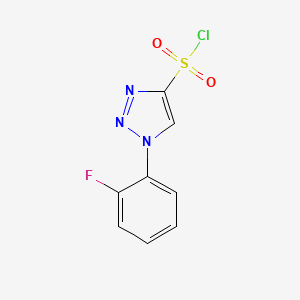
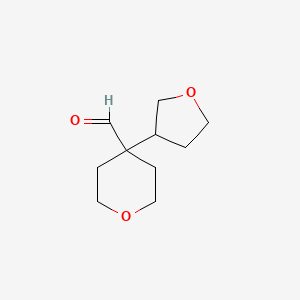
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)


